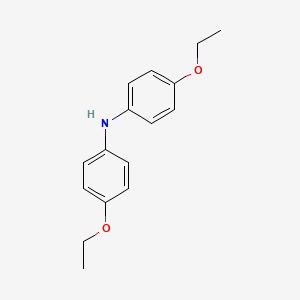

4-Ethoxy-n-(4-ethoxyphenyl)aniline

货号:

B3190128

CAS 编号:

3949-80-2

分子量:

257.33 g/mol

InChI 键:

DIIPPPQHZIQJOP-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

4-Ethoxy-N-(4-ethoxyphenyl)aniline (CAS 3949-80-2) is a high-purity triphenylamine derivative of significant interest in advanced materials research. This compound, with the molecular formula C 16 H 19 NO 2 and a molecular weight of 257.33 g/mol, serves as a valuable intermediate in organic synthesis and materials science . Its core research value lies in its application for developing opto- and electro-active materials. Triphenylamine derivatives are renowned for their good electron-donating and transporting capabilities, making them crucial components in the design of organic light-emitting diodes (OLEDs) and efficient optical chemosensors . The ethoxy groups attached to the structure act as donors, which can further enhance these optical and electronic properties . The molecular structure features a propeller-like conformation, where the planes of the ethoxy-substituted benzene rings are twisted with respect to one another, a characteristic that influences its solid-state packing and charge transport behavior . Physicochemical properties include a boiling point of 396.9°C at 760 mmHg, a density of 1.088 g/cm³ , and a flash point of 165.1°C . The compound is characterized by a refractive index of 1.575 . This product is offered with a purity range of 85.0% - 99.8% and is supplied in foil aluminium bags or vacuum packaging to ensure stability . It is intended for research applications only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the material safety data sheet (MSDS) prior to use.

属性

CAS 编号 |

3949-80-2 |

|---|---|

分子式 |

C16H19NO2 |

分子量 |

257.33 g/mol |

IUPAC 名称 |

4-ethoxy-N-(4-ethoxyphenyl)aniline |

InChI |

InChI=1S/C16H19NO2/c1-3-18-15-9-5-13(6-10-15)17-14-7-11-16(12-8-14)19-4-2/h5-12,17H,3-4H2,1-2H3 |

InChI 键 |

DIIPPPQHZIQJOP-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC2=CC=C(C=C2)OCC |

规范 SMILES |

CCOC1=CC=C(C=C1)NC2=CC=C(C=C2)OCC |

其他CAS编号 |

3949-80-2 |

产品来源 |

United States |

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

Electron-Donating vs. Electron-Withdrawing Groups

- 4-Ethoxy-N-(4-ethoxyphenyl)aniline : The dual ethoxy groups enhance electron density on the aromatic rings, promoting charge transfer and red-shifted absorption/emission spectra. This property is critical for optoelectronic applications .

- (E)-4-Methoxy-N-(4-nitrobenzylidene)aniline (C₁₄H₁₂N₂O₃): The methoxy group (-OCH₃) is less bulky than ethoxy, while the nitro (-NO₂) group is strongly electron-withdrawing. This creates a polarized structure with reduced conjugation, shifting absorption to shorter wavelengths compared to the ethoxy analog .

- Its larger molecular weight (281.39 g/mol) affects solubility in polar solvents .

Structural and Physical Properties

常见问题

Q. What are the standard synthetic protocols for 4-Ethoxy-N-(4-ethoxyphenyl)aniline, and how can intermediates be characterized?

The synthesis involves coupling 4-nitroaniline with 1-ethoxy-4-iodobenzene under Ullmann-type conditions. Key steps include:

- Reagents : 4-nitroaniline (1.97 g, 15 mmol), 1-ethoxy-4-iodobenzene (10 g, 40 mmol), K₂CO₃ (13.8 g, 100 mmol), L-proline (catalytic), CuI (catalytic), and DMSO as solvent .

- Conditions : Reflux at 100°C for 24 h, followed by extraction with dichloromethane and purification via column chromatography.

- Intermediate Characterization : Use ¹H NMR (DMSO-d₆) to confirm intermediates. For example, the final product shows peaks at δ 8.10 (d, 2H, aromatic), 7.32 (d, 2H), and 1.35 (t, 6H, ethoxy groups) .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Spectroscopic Methods : ¹H NMR and IR spectroscopy validate functional groups (e.g., ethoxy and aniline moieties) .

- Crystallography : Single-crystal X-ray diffraction (SHELXTL software) reveals bond lengths and angles. For example, the N–O bond lengths in the nitro group are 1.232(3) Å and 1.229(3) Å, indicating resonance stabilization .

Advanced Research Questions

Q. How can computational methods predict the photophysical properties of this compound derivatives for optoelectronic applications?

- Two-Photon Absorption (TPA) : Density Functional Theory (DFT) calculations assess electron delocalization in the conjugated system. The dihedral angle between benzene rings (2.8°) suggests planar geometry, enhancing TPA efficiency .

- UV-Vis Spectroscopy : Experimental λmax values (e.g., 255 nm) correlate with computational predictions to validate electronic transitions .

Q. What experimental strategies optimize reaction pathways for functionalizing this compound?

- Substitution Reactions : Use nucleophiles (e.g., Grignard reagents) under controlled pH and temperature. Monitor intermediates via HPLC-MS .

- Oxidation/Reduction : Catalytic hydrogenation reduces nitro groups to amines (Pd/C, H₂), while KMnO₄ oxidizes ethoxy chains to carboxylic acids. Track yields via GC-MS .

Q. How can Design of Experiments (DoE) improve the synthesis or degradation efficiency of this compound?

- Box-Behnken Design : Test variables (e.g., catalyst concentration, temperature) in 27 experiments to model optimal conditions. For degradation studies, variables include pH, UV intensity, and catalyst loading (e.g., MnFe₂O₄/Zn₂SiO₄) .

- Statistical Analysis : Use Minitab or R to derive quadratic models, validated via ANOVA (p < 0.05) .

Q. What methodologies evaluate the biological interactions of this compound derivatives?

- Molecular Docking : AutoDock Vina predicts binding affinities (ΔG values) to targets like cyclooxygenase-2 (COX-2). Validate with SPR or ITC assays .

- In Vitro Assays : MTT assays assess cytotoxicity (IC₅₀) in cancer cell lines (e.g., HeLa), with EC₅₀ values <10 µM indicating therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。